2-(2-Phenyl-1,3-thiazol-4-yl)acetate
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Overview
Description
2-(2-Phenyl-1,3-thiazol-4-yl)acetate is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-phenylthiazole with acetic acid or its derivatives. One common method includes the esterification of 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid with methanol to obtain the corresponding ester . Industrial production methods may involve optimized reaction conditions such as the use of dipolar aprotic solvents like ethyl acetate .
Chemical Reactions Analysis
2-(2-Phenyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles depending on the substitution reaction. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .
Scientific Research Applications
2-(2-Phenyl-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, they can inhibit enzymes or block receptors, thereby modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
2-(2-Phenyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8NO2S- |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)/p-1 |
InChI Key |
LYHDWKGJPJRCTG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-] |
Origin of Product |
United States |
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